N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Description
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the imidazole ring, piperidine moiety, and methoxybenzamide structure contributes to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-26-13-10-23-21(26)15-25-11-8-18(9-12-25)29-20-14-16(4-7-19(20)28-2)22(27)24-17-5-6-17/h4,7,10,13-14,17-18H,3,5-6,8-9,11-12,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMMJCGFQRNDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC(CC2)OC3=C(C=CC(=C3)C(=O)NC4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Piperidine Derivative Formation: The piperidine moiety can be introduced by reacting a suitable piperidine derivative with an alkylating agent such as 1-ethylimidazole.
Coupling Reaction: The final step involves coupling the imidazole-piperidine intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity . The piperidine moiety may interact with receptors or transporters, affecting cellular signaling pathways . Overall, the compound’s effects are mediated through its binding to and modulation of various biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
- N- [Cyclopropyl- (4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
- ( (1- [ (4-Methyl-1-piperazinyl)methyl]cyclopropyl)methyl)amine
Uniqueness
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is unique due to its combination of an imidazole ring, piperidine moiety, and methoxybenzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
